molecular formula C17H22N4OS B2668086 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide CAS No. 1902945-71-4

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide

Numéro de catalogue B2668086
Numéro CAS: 1902945-71-4
Poids moléculaire: 330.45
Clé InChI: WEGZQOUTDSGHHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interaction Studies Molecular interaction studies have revealed the binding dynamics and conformational analyses of certain cannabinoid receptor antagonists, providing insights into their interaction with the CB1 cannabinoid receptor. These studies have utilized various computational models and radioligand binding analyses to understand the structural and energetic stability of these compounds, contributing significantly to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships (SAR) Explorations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have led to the identification of structural requirements for potent and selective activity against the CB1 receptor. These studies have aided in characterizing the receptor binding sites and have implications for developing pharmacological probes and therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).

Radiopharmaceutical Development Radiolabeled versions of cannabinoid receptor antagonists have been synthesized for potential use in imaging studies, particularly involving the brain's cannabinoid receptors. These efforts include the development of radioligands for SPECT imaging, providing tools for in vivo characterization of cannabinoid receptor distribution and density (Lan et al., 1996).

Antimicrobial and Antitumor Activities Research into pyrazole-based compounds has extended to evaluating their antimicrobial and antitumor activities. These studies have discovered that certain derivatives exhibit significant activities, opening avenues for developing new therapeutic agents against infectious diseases and cancer. The synthesis and characterization of novel compounds, along with their biological evaluation, have been crucial in this research domain (Sapariya et al., 2017).

Neuroinflammation Imaging Advancements in positron emission tomography (PET) agent development have been made by synthesizing compounds aimed at imaging IRAK4 enzyme activity in the context of neuroinflammation. These efforts represent a promising direction for diagnosing and monitoring neuroinflammatory conditions through non-invasive imaging techniques (Wang et al., 2018).

Propriétés

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-6-9-23-16(11)17(22)18-13-4-7-21(8-5-13)15-10-14(19-20-15)12-2-3-12/h6,9-10,12-13H,2-5,7-8H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZQOUTDSGHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.